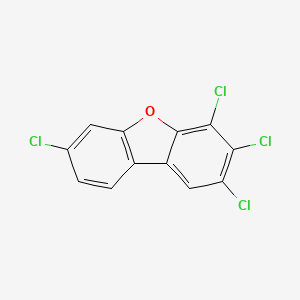

2,3,4,7-Tetrachlorodibenzofuran

概要

説明

2,3,4,7-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and potential toxicity. This compound is part of the chlorinated benzofuran family, which includes various congeners with different numbers and positions of chlorine atoms. This compound is not commercially produced but is often found as an unwanted by-product in the manufacturing of chlorinated compounds and during combustion processes .

作用機序

Biochemical Pathways

The activated AhR mediates the biochemical effects of 2,3,4,7-Tetrachlorodibenzofuran, leading to changes in the cell-cycle regulation . The compound’s interaction with the AhR also influences the expression of several hundred genes .

Pharmacokinetics

The pharmacokinetics of this compound play a crucial role in determining its in vivo potency . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. The half-life of this compound is approximately 60 days in the soil and atmosphere , indicating its persistence in the environment.

Result of Action

The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with the AhR . This interaction leads to changes in gene expression, impacting various biological processes such as cell-cycle regulation .

生化学分析

Biochemical Properties

2,3,4,7-Tetrachlorodibenzofuran plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins involved in detoxification processes. One of the key enzymes it interacts with is cytochrome P450, which is responsible for the oxidative metabolism of many xenobiotics. The interaction between this compound and cytochrome P450 leads to the formation of reactive intermediates that can bind to cellular macromolecules, causing oxidative stress and cellular damage . Additionally, this compound can interact with the aryl hydrocarbon receptor, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, particularly those mediated by the aryl hydrocarbon receptor. Activation of this receptor by this compound leads to changes in gene expression, including the upregulation of detoxification enzymes such as cytochrome P450 . This compound can also affect cellular metabolism by inducing oxidative stress, which can disrupt mitochondrial function and energy production. Furthermore, this compound has been shown to impact cell proliferation and apoptosis, potentially contributing to its toxic effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. Upon entering the cell, it binds to the aryl hydrocarbon receptor, leading to its activation and subsequent translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences, promoting the transcription of genes involved in xenobiotic metabolism . Additionally, the reactive intermediates formed during the metabolism of this compound by cytochrome P450 can covalently bind to cellular macromolecules, causing oxidative damage and disrupting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential for degradation. Studies have shown that this compound can persist in biological systems, leading to long-term effects on cellular function. For example, prolonged exposure to this compound can result in sustained activation of the aryl hydrocarbon receptor and continuous upregulation of detoxification enzymes . Additionally, the degradation of this compound can produce metabolites that may have their own toxic effects, further complicating its impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may induce mild oxidative stress and upregulation of detoxification enzymes without causing significant toxicity. At higher doses, this compound can cause severe oxidative damage, disrupt cellular metabolism, and induce apoptosis . Threshold effects have been observed, where a certain dose is required to elicit a measurable biological response. Toxic or adverse effects, such as liver damage and immunotoxicity, have been reported at high doses in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be further processed by phase II detoxification enzymes, such as glutathione S-transferases . These enzymes conjugate the reactive intermediates with glutathione, facilitating their excretion from the cell. The metabolic flux of this compound can affect the levels of various metabolites, potentially disrupting cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Due to its lipophilicity, it can accumulate in lipid-rich tissues, such as adipose tissue and the liver . Transporters, such as ATP-binding cassette transporters, may facilitate the efflux of this compound and its metabolites from cells, influencing its localization and accumulation. The distribution of this compound within the body can impact its overall toxicity and persistence.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can localize to the endoplasmic reticulum, where cytochrome P450 enzymes are abundant, facilitating its metabolism . Additionally, it may accumulate in mitochondria, leading to oxidative stress and disruption of mitochondrial function. Post-translational modifications, such as phosphorylation, can also affect the targeting and activity of proteins involved in the metabolism and detoxification of this compound.

準備方法

2,3,4,7-Tetrachlorodibenzofuran is typically formed as a by-product in industrial processes that involve chlorine. These processes include the production of chlorinated pesticides, where intermolecular condensation of ortho-chlorophenols occurs, and thermal waste treatment processes, where combustion and pyrolysis of organochlorine compounds take place . The reaction conditions that favor the formation of this compound include alkaline mediums, temperatures above 150°C, and exposure to UV light or radical-forming substances .

化学反応の分析

2,3,4,7-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, although detailed pathways are less commonly studied.

Substitution: Nucleophilic aromatic substitution reactions are common, especially in the presence of strong nucleophiles like hydroxide ions.

Common reagents used in these reactions include hydrogen peroxide and hydroxide ions. The major products formed depend on the specific reaction conditions but often involve the cleavage of C-O or C-Cl bonds .

科学的研究の応用

2,3,4,7-Tetrachlorodibenzofuran has been extensively studied due to its environmental impact and potential health effects. Research applications include:

Environmental Chemistry: Studying its formation, degradation, and persistence in the environment.

Analytical Chemistry: Developing methods for detecting and quantifying this compound in various environmental samples.

類似化合物との比較

2,3,4,7-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds like 2,3,7,8-tetrachlorodibenzofuran and other congeners with different chlorine substitutions . Compared to its analogs, this compound has unique toxicological properties due to its specific chlorine substitution pattern. Similar compounds include:

- 2,3,7,8-Tetrachlorodibenzofuran

- 1,2,3,4-Tetrachlorodibenzofuran

- 1,2,3,7,8-Pentachlorodibenzofuran

These compounds share similar environmental persistence and toxicological profiles but differ in their specific chemical reactivity and biological effects .

生物活性

2,3,4,7-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is structurally related to polychlorinated dibenzodioxins (PCDDs). This compound has garnered attention due to its toxicological profile and potential biological effects on various organisms. Understanding its biological activity is crucial for assessing its environmental impact and health risks.

Chemical Structure and Properties

TCDF has a complex structure characterized by four chlorine atoms attached to a dibenzofuran backbone. Its chemical formula is , and it exhibits properties similar to those of other dioxins and furans, including lipophilicity and persistence in the environment.

TCDF exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates gene expression related to xenobiotic metabolism. Upon binding to AhR, TCDF can induce the expression of various cytochrome P450 enzymes, leading to alterations in metabolic pathways.

Toxicity Profile

The toxicity of TCDF has been extensively studied in animal models. The following table summarizes key findings from various studies:

Immunotoxicity

Research indicates that TCDF can significantly impair immune function. In studies involving mice exposed to TCDF during viral infections, there was a notable reduction in CD8+ T cell responses and antibody production, suggesting that TCDF may suppress adaptive immunity .

Endocrine Disruption

TCDF's structural similarity to thyroid hormones allows it to interfere with endocrine functions. Studies have shown that exposure to TCDF can lead to altered thyroid hormone levels and related metabolic processes. For example, it has been observed that TCDF exposure correlates with changes in gene expression involved in thyroid hormone signaling pathways .

Carcinogenic Potential

Long-term exposure to TCDF has been linked to an increased risk of cancer in various animal models. Notably, female rats exposed to low doses over extended periods developed liver carcinomas and other neoplasms . This aligns with findings from human epidemiological studies that suggest a potential link between TCDF exposure and certain cancers.

University of Michigan Dioxin Exposure Study

A notable case study involved individuals exposed to TCDF through environmental contamination. The study highlighted significant health effects among residents living near contaminated sites, including elevated serum levels of TCDF and associated health complaints such as chloracne and systemic illnesses .

Occupational Exposure

Workers involved in the manufacture of chlorinated compounds have exhibited increased incidences of chloracne and other systemic effects linked to TCDF exposure. These findings underscore the importance of monitoring occupational health in environments where TCDF is present .

特性

IUPAC Name |

2,3,4,7-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-2-6-7-4-8(14)10(15)11(16)12(7)17-9(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROFYOSLFHTGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(C(=C(C=C23)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232544 | |

| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-31-8 | |

| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z881H17NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。